molecular formula C20H19N3S B11079825 1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea

1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea

Cat. No.: B11079825
M. Wt: 333.5 g/mol
InChI Key: VZNRTIOQRLIIDY-UHFFFAOYSA-N
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Description

1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea is a fascinating compound with a complex structure. It belongs to the class of thioureas, which are sulfur-containing organic compounds. Thioureas have diverse applications in both synthetic chemistry and biological research. This compound’s unique arrangement of aromatic rings and functional groups makes it an intriguing subject for investigation.

Preparation Methods

Synthetic Routes:: 1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea can be synthesized through various routes. One common method involves the reaction of an appropriate amine (such as 2-aminopyridine) with phenyl isothiocyanate. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate group, followed by cyclization to form the thiourea ring.

Reaction Conditions:: The reaction typically occurs in a suitable solvent (such as dichloromethane or ethanol) at room temperature or under reflux. Acidic or basic conditions may be employed to facilitate the cyclization step.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and yield enhancement are crucial for industrial applications.

Chemical Reactions Analysis

1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea can participate in several chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiourea moiety could yield corresponding amines.

    Substitution: The phenyl and pyridyl groups are susceptible to substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.

Scientific Research Applications

1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea finds applications in:

    Medicinal Chemistry: Its potential as an antimicrobial or antitumor agent warrants investigation.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or DNA.

    Materials Science: Thioureas contribute to the design of functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, possibly affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare 1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea with structurally related compounds. Researchers often explore analogs to understand structure-activity relationships and identify unique features.

Properties

Molecular Formula

C20H19N3S

Molecular Weight

333.5 g/mol

IUPAC Name

1-phenyl-3-[3-(2-pyridin-2-ylethyl)phenyl]thiourea

InChI

InChI=1S/C20H19N3S/c24-20(22-18-9-2-1-3-10-18)23-19-11-6-7-16(15-19)12-13-17-8-4-5-14-21-17/h1-11,14-15H,12-13H2,(H2,22,23,24)

InChI Key

VZNRTIOQRLIIDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)CCC3=CC=CC=N3

Origin of Product

United States

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